3-(Dichloro(ethyl)silyl)propan-1-amine

説明

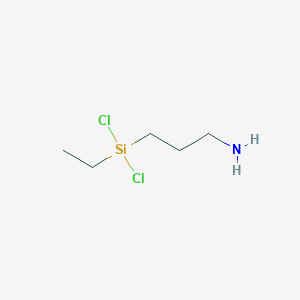

3-(Dichloro(ethyl)silyl)propan-1-amine is an organosilicon compound with the molecular formula C₅H₁₂Cl₂NSi. Its structure consists of a silicon atom bonded to two chlorine atoms, one ethyl group, and a propan-1-amine moiety (CH₂CH₂CH₂NH₂). The silicon center adopts a tetrahedral geometry, with the dichloro(ethyl)silyl group conferring both electrophilicity (due to Cl substituents) and hydrophobic character (from the ethyl group). This compound is primarily utilized in organic synthesis as a precursor for functionalized silanes, crosslinking agents, or surface modifiers in materials science .

特性

CAS番号 |

93917-77-2 |

|---|---|

分子式 |

C5H13Cl2NSi |

分子量 |

186.15 g/mol |

IUPAC名 |

3-[dichloro(ethyl)silyl]propan-1-amine |

InChI |

InChI=1S/C5H13Cl2NSi/c1-2-9(6,7)5-3-4-8/h2-5,8H2,1H3 |

InChIキー |

NEESUDGGMYDIKQ-UHFFFAOYSA-N |

正規SMILES |

CC[Si](CCCN)(Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloro(ethyl)silyl)propan-1-amine typically involves the reaction of 3-aminopropylsilane with ethyl chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3-aminopropylsilane+ethyl chloridechlorinating agentthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

反応の種類

3-(ジクロロ(エチル)シリル)プロパン-1-アミンは、以下を含むさまざまな化学反応を起こします。

置換反応: 塩素原子は他の求核剤によって置換され、さまざまな誘導体を形成します。

酸化反応: アミン基は酸化されて対応するイミンまたはアミドを形成します。

還元反応: この化合物は還元されて、異なる官能基を持つシラン誘導体を形成します。

一般的な試薬と条件

置換: アルコキシドやチオレートなどの試薬は、穏やかな条件下で一般的に使用されます。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤が使用されます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物

置換: アルコキシまたはチオ誘導体の生成。

酸化: イミンまたはアミドの生成。

還元: さまざまな官能基を持つシラン誘導体の生成。

科学的研究の応用

3-(ジクロロ(エチル)シリル)プロパン-1-アミンは、以下を含むいくつかの科学研究における応用があります。

化学: 有機ケイ素化合物の合成の前駆体として、および有機合成における試薬として使用されます。

生物学: 生体分子の修飾における潜在的な用途、およびタンパク質化学における架橋剤として調査されています。

医学: 薬物送達システムにおける潜在的な用途、および医薬品化合物の構成要素として探求されています。

工業: シリコーン系材料の製造、および高分子化学におけるカップリング剤として使用されます。

作用機序

3-(ジクロロ(エチル)シリル)プロパン-1-アミンの作用機序は、さまざまな基質と安定な結合を形成する能力を伴います。ケイ素原子は、酸素、窒素、および炭素原子と強い共有結合を形成することができ、化学合成において汎用性の高い試薬となります。この化合物は、反応条件に応じて求核剤または求電子剤としても作用することができ、さまざまな化学変換に関与できます。

類似化合物との比較

Key Properties :

- Reactivity : The Si–Cl bonds are highly reactive toward hydrolysis and nucleophilic substitution, enabling facile modification.

- Applications: Potential uses include catalysis, polymer crosslinking, and as a coupling agent in hybrid organic-inorganic materials.

Comparison with Structurally Similar Compounds

Substituent Variations on Silicon

The silicon atom’s substituents critically influence reactivity, stability, and applications. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity, making the compound reactive toward nucleophiles (e.g., water, alcohols). This is advantageous for dynamic covalent chemistry but requires careful handling .

- Electron-Donating Groups (OEt, Me) : Stabilize the silicon center, reducing reactivity. Ethoxy groups (OEt) enable controlled hydrolysis for sol-gel processes, while methyl groups (Me) confer hydrophobicity .

Functional Group Variations on the Amine Backbone

Modifications to the amine moiety alter solubility, coordination ability, and biological activity:

Key Observations :

- Primary Amines : Ideal for covalent bonding (e.g., with carbonyl groups) and surface functionalization.

- Aromatic/Heterocyclic Modifications : Improve solubility in organic solvents and enable π-π interactions, relevant in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。